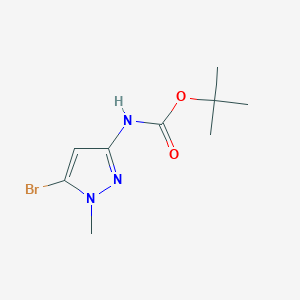
Tert-butyl 5-bromo-1-methyl-1H-pyrazol-3-ylcarbamate
説明
Tert-butyl 5-bromo-1-methyl-1H-pyrazol-3-ylcarbamate, also known as TB5MPC, is a synthetic compound that has been used in various scientific research projects. TB5MPC is a derivative of pyrazole, which is a five-membered heterocyclic aromatic compound containing nitrogen and carbon atoms. TB5MPC is a colorless, odorless solid that is soluble in a variety of organic solvents. It is commercially available in the form of a powder or a solution.
科学的研究の応用
Synthesis and Chemical Properties
Tert-butyl 5-bromo-1-methyl-1H-pyrazol-3-ylcarbamate is involved in various synthetic pathways and chemical reactions, contributing significantly to the field of organic synthesis. Bobko et al. (2012) developed a novel synthesis method for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, a versatile intermediate for preparing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, highlighting the compound's role in generating structurally diverse molecules efficiently (Bobko et al., 2012). Similarly, González et al. (2013) studied the reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in 1,3-dipolar cycloaddition with C-carboxymethyl-N-phenylnitrilimine, demonstrating the compound's versatility in synthesizing pyrazole derivatives with high regioselectivity and potential for further functionalization (González et al., 2013).
Crystal Structure and Molecular Analysis
The compound also plays a crucial role in the study of crystal structures and molecular interactions. Castillo et al. (2009) discovered unexpected isomorphisms and hydrogen-bonded supramolecular structures in several 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, indicating the compound's significance in understanding molecular architectures and intermolecular forces (Castillo et al., 2009).
Spectroscopic and Theoretical Studies
Cuenú et al. (2019) performed both experimental and theoretical studies on new Schiff bases, including (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol, to analyze their molecular geometry, vibrational frequencies, and chemical shifts, demonstrating the compound's utility in advanced spectroscopic and computational chemistry (Cuenú et al., 2019). Similarly, Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and performed a comprehensive spectroscopic characterization along with density functional theory calculations, highlighting the compound's importance in understanding molecular stability and electronic properties (Tamer et al., 2016).
Applications in Catalysis and Ligand Design
The compound's derivatives have been used in catalysis and ligand design, showing its potential in facilitating and optimizing chemical reactions. Pollock et al. (2014) discussed the use of tert-butyl as a protective group in pyrazole chemistry, indicating its utility in simplifying complex synthetic pathways and improving yield and selectivity (Pollock et al., 2014).
特性
IUPAC Name |
tert-butyl N-(5-bromo-1-methylpyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)13(4)12-7/h5H,1-4H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHBFOBCVXDLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-bromo-1-methyl-1H-pyrazol-3-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






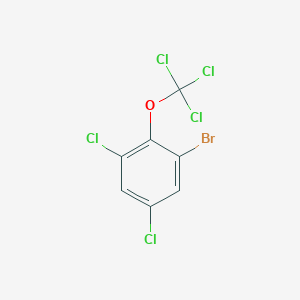
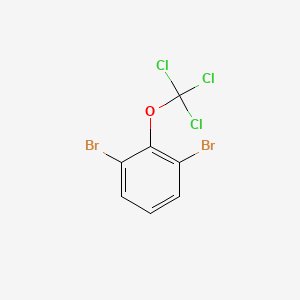

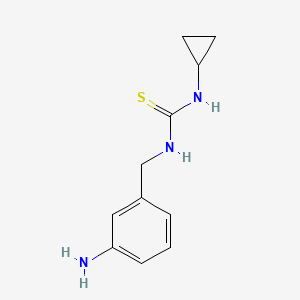
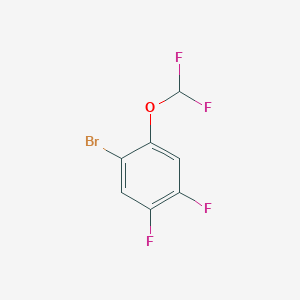

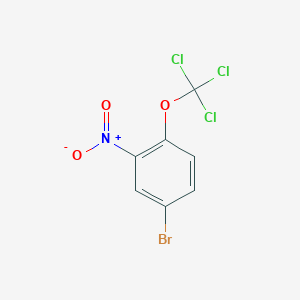
![1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene](/img/structure/B1403912.png)
![1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403913.png)

![2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene](/img/structure/B1403920.png)